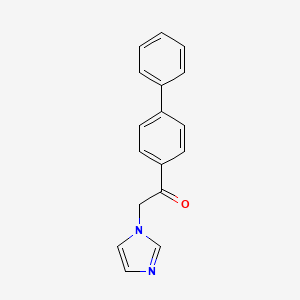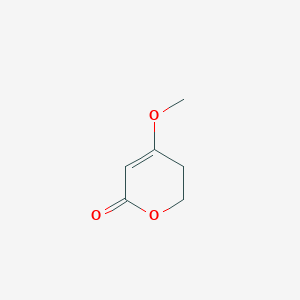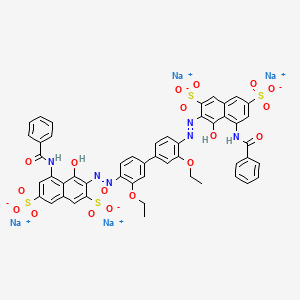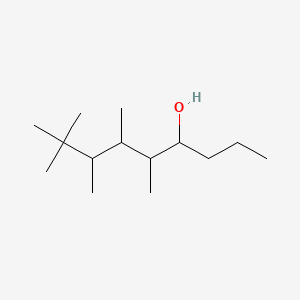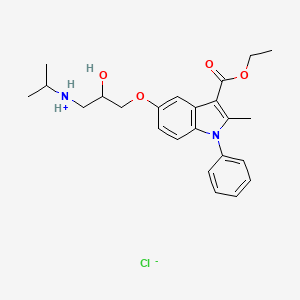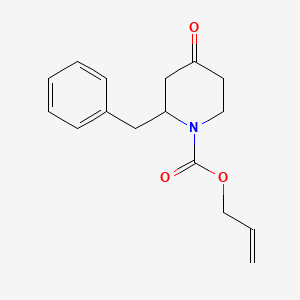
1-Alloc-2-benzylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Alloc-2-benzylpiperidin-4-one is a chemical compound with the molecular formula C16H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyloxycarbonyl (Alloc) protecting group and a benzyl group attached to the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Alloc-2-benzylpiperidin-4-one typically involves the following steps:
Reductive Amination: The starting material, 1-benzylpiperidin-4-one, undergoes reductive amination with ammonia using Raney-Nickel as a catalyst.
De-protection: The benzyl group is then removed through hydrogenation or other de-protection methods.
Protection: The resulting piperidin-4-one is protected with an allyloxycarbonyl (Alloc) group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-Alloc-2-benzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Alloc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Alloc-2-benzylpiperidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Alloc-2-benzylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-piperidone: A closely related compound used as a building block in organic synthesis.
4-Amino-1-benzylpiperidine: Another derivative with potential biological activities.
Uniqueness
1-Alloc-2-benzylpiperidin-4-one is unique due to the presence of the Alloc protecting group, which provides additional versatility in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
prop-2-enyl 2-benzyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-10-20-16(19)17-9-8-15(18)12-14(17)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Clave InChI |
KPSMVIFUJSAYRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


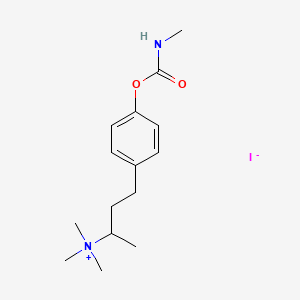
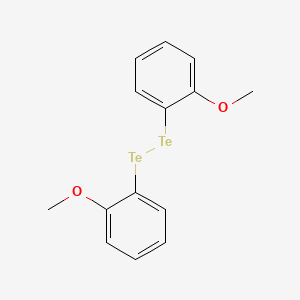
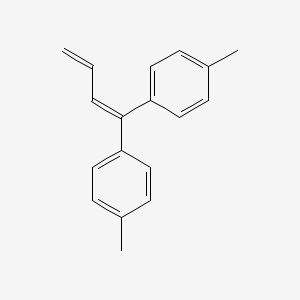


![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)


